molecular formula C13H26N2O2 B1445459 Tert-butyl 2-(aminomethyl)-5,5-dimethylpiperidine-1-carboxylate CAS No. 676355-86-5

Tert-butyl 2-(aminomethyl)-5,5-dimethylpiperidine-1-carboxylate

Cat. No. B1445459
M. Wt: 242.36 g/mol
InChI Key: AFDRPUVHNFKDEK-UHFFFAOYSA-N
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Description

Tert-butyl 2-(aminomethyl)-5,5-dimethylpiperidine-1-carboxylate is a complex organic compound. It likely contains functional groups such as a carboxylate ester, a secondary amine, and a piperidine ring .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions or coupling reactions .


Molecular Structure Analysis

The molecular structure of this compound would likely include a piperidine ring (a six-membered ring with one nitrogen atom), a tert-butyl group attached to the carboxylate ester, and a secondary amine group .

Scientific Research Applications

Synthesis and Applications in Chiral Auxiliary

Tert-butyl 2-(aminomethyl)-5,5-dimethylpiperidine-1-carboxylate has been utilized in the synthesis of various chiral auxiliaries and building blocks for peptide synthesis. In one study, its derivatives were employed in the synthesis of enantiomerically pure compounds, demonstrating its potential in stereoselective transformations (Studer, Hintermann, & Seebach, 1995).

Role in Piperidine Derivative Synthesis

This compound is also significant in the synthesis of diverse piperidine derivatives, which are crucial in organic chemistry and pharmaceuticals. For example, a study reported the synthesis of tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates from tert-butyl 4-oxopiperidine-1-carboxylate, highlighting its versatility as a synthetic intermediate (Moskalenko & Boev, 2014).

Intermediate in Biologically Active Compounds

It serves as an important intermediate in the synthesis of biologically active compounds like omisertinib (AZD9291). A rapid synthetic method using this compound as an intermediate was developed for an important derivative used in the synthesis of omisertinib, showing its application in medicinal chemistry (Zhao, Guo, Lan, & Xu, 2017).

X-ray and DFT Analyses

The compound and its derivatives have been characterized using X-ray crystallography and Density Functional Theory (DFT) analyses. Such studies provide insight into the molecular structure and stability of these compounds, which is essential for their application in various chemical syntheses (Çolak, Karayel, Buldurun, & Turan, 2021).

Stereoselective Synthesis

Stereoselective synthesis of piperidine derivatives using tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone is another significant application. This process highlights the importance of the compound in generating structurally complex and stereochemically defined organic molecules, which are valuable in drug development and synthetic organic chemistry (Moskalenko & Boev, 2014).

properties

IUPAC Name

tert-butyl 2-(aminomethyl)-5,5-dimethylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O2/c1-12(2,3)17-11(16)15-9-13(4,5)7-6-10(15)8-14/h10H,6-9,14H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFDRPUVHNFKDEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(N(C1)C(=O)OC(C)(C)C)CN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-(aminomethyl)-5,5-dimethylpiperidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 2-(aminomethyl)-5,5-dimethylpiperidine-1-carboxylate
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Tert-butyl 2-(aminomethyl)-5,5-dimethylpiperidine-1-carboxylate
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